2-Bromo-1-(4-methoxyphenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one involves multiple steps, including the refluxing of bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, and subsequent reactions with 4-methoxybenzaldehyde under specific conditions to achieve the desired compound. These synthetic routes are characterized by their efficiency and the purity of the obtained product, making them significant for further applications in medicinal chemistry and material science (Sherekar et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-methoxyphenyl)propan-1-one has been elucidated through various spectroscopic techniques. Crystallographic analysis reveals the orientation and conformation of the methoxy- and bromo-substituted benzene rings, providing insights into the compound's reactivity and interactions. The dihedral angles between the planes of these groups have been determined, highlighting the structural features critical for its chemical behavior (Jasinski et al., 2010).
Chemical Reactions and Properties
2-Bromo-1-(4-methoxyphenyl)propan-1-one is reactive towards a variety of chemical reagents and conditions, enabling its use in the synthesis of complex molecules. It can undergo reactions such as allylic bromination, offering pathways for the synthesis of heterocycles and other valuable compounds. These reactions exploit the compound's functional groups, allowing for selective transformations and the creation of diverse molecular architectures (Martins, 2003).
Scientific Research Applications
Chemical Diversification and Biological Activity
2-Bromo-1-(4-methoxyphenyl)propan-1-one has been involved in studies focusing on chemical diversification and biological evaluation. For instance, García et al. (2016) explored the chemical diversification of essential oils through reaction with bromine, identifying (RS)-2-bromo-1-(4-methoxyphenyl) propan-1-one as a xanthine oxidase inhibitor potentially formed from an inactive natural component, anethole. This compound showed inhibitory potency comparable to allopurinol, a widely used inhibitor (García et al., 2016).
Synthesis and Characterization
Several studies have explored the synthesis and characterization of derivatives of 2-Bromo-1-(4-methoxyphenyl)propan-1-one. For example, Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016). Additionally, Sherekar et al. (2021) synthesized derivatives for antimicrobial study, finding them to possess significant activities (Sherekar et al., 2021).
Structural Analysis
The structural analysis of compounds related to 2-Bromo-1-(4-methoxyphenyl)propan-1-one has been a subject of research. Butcher et al. (2007) studied the molecule's structure, finding significant angles between various phenyl groups and the ketone oxygen of the prop-2-en-1-one group (Butcher et al., 2007).
Applications in Organic Chemistry
The compound has been used in organic chemistry for various syntheses. Raj et al. (2006) described the synthesis of triazolones using 2-Bromo-1-(4-methoxyphenyl)propan-1-one, with some compounds showing anticonvulsant activity (Raj et al., 2006). In another instance, Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-Bromo-1-(4-methoxyphenyl)-1-propanone, demonstrating the compound's utility in divergent synthetic methods (Bin, 2011).
Safety And Hazards
“2-Bromo-1-(4-methoxyphenyl)propan-1-one” is classified as a dangerous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDPGOJVGDTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305736, DTXSID001344417 | |
Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-methoxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
21086-33-9 | |
Record name | 21086-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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